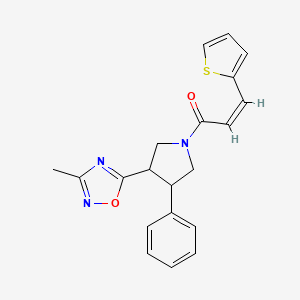
(Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes:
- A pyrrolidine ring linked to a thiophene moiety.
- An oxadiazole group that is known for its biological significance.
Anticancer Activity
Recent studies have demonstrated the compound's anticancer properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines. A notable study evaluated the cytotoxic effects of related compounds on human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated significant reductions in cell viability, with some derivatives exhibiting EC50 values as low as 7.3 μM for MDA-MB-231 cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| 5k | MDA-MB-231 | 7.3 ± 0.4 |
| 5k | Panc-1 | 10.2 ± 2.6 |
| 3c | MDA-MB-231 | Not reported |
| 3d | Panc-1 | Not reported |
The structure–activity relationship (SAR) studies indicate that modifications in the substituents on the pyrrolidine and oxadiazole rings can enhance anticancer activity .
The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of cell migration. The incorporation of specific functional groups appears to enhance these effects, suggesting a targeted approach for further development .
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation in preclinical models.
Case Studies
A study focusing on a related compound demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, showcasing the versatility of oxadiazole-containing compounds in treating infectious diseases .
Case Study Summary
| Study Focus | Target Pathogen/Cell Line | Result |
|---|---|---|
| Anticancer | MDA-MB-231 | EC50 = 7.3 μM |
| Antimicrobial | Mycobacterium tuberculosis | Moderate activity noted |
| Anti-inflammatory | Preclinical models | Reduction in markers |
Propiedades
IUPAC Name |
(Z)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-21-20(25-22-14)18-13-23(12-17(18)15-6-3-2-4-7-15)19(24)10-9-16-8-5-11-26-16/h2-11,17-18H,12-13H2,1H3/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQSEXCHBHJFGJ-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














